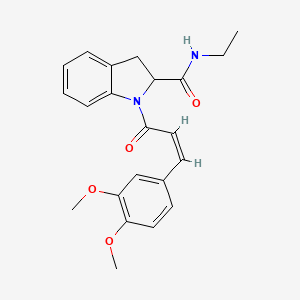

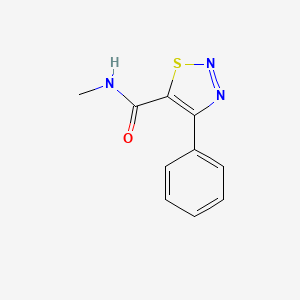

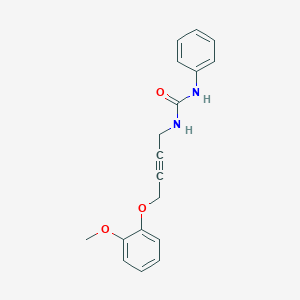

6-methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide is a chemical compound. It contains a total of 41 bonds; 26 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 secondary amide (aromatic), 2 ethers (aromatic), and 1 Pyridazine .

Synthesis Analysis

The synthesis of pyridazine compounds, such as 6-methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide, involves various chemical reactions . For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

The molecular structure of 6-methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide is characterized by its unique physicochemical properties . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Chemical Reactions Analysis

The chemical reactions involving 6-methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide are diverse . For example, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines with good yields, high functional group tolerance, and remarkable regioselectivity under mild conditions .Physical And Chemical Properties Analysis

The pyridazine ring, a key component of 6-methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide, is endowed with unique physicochemical properties . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Pyridazine derivatives have been recognized for their antimicrobial properties. The presence of the pyridazine ring in 6-methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide suggests potential use in developing new antimicrobial agents. Research could explore its efficacy against a range of pathogenic bacteria and fungi, comparing its activity spectrum with existing antimicrobial compounds .

Antidepressant and Anxiolytic Effects

The structural similarity of this compound to known antidepressant and anxiolytic agents indicates possible applications in neuropsychiatric research. Investigations can be directed towards its interaction with neurotransmitter systems, such as serotonin and dopamine, to evaluate its therapeutic potential for mood disorders .

Anti-Hypertensive Properties

Compounds with a pyridazine core have shown anti-hypertensive effects. Scientific studies could assess the vasodilatory impact of 6-methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide on cardiovascular tissues, which might lead to the development of new blood pressure-lowering medications .

Anticancer Research

The pyridazine moiety is often found in molecules with anticancer activity. Research applications could include screening the compound for cytotoxicity against various cancer cell lines, understanding its mechanism of action, and determining its potential as a chemotherapeutic agent .

Antiplatelet and Antithrombotic Usage

Given the historical use of pyridazine derivatives as antiplatelet agents, this compound could be studied for its effects on platelet aggregation and blood clot formation. It may offer a novel approach to preventing thrombotic diseases .

Agrochemical Applications

Pyridazine derivatives are also utilized in agrochemistry. The compound could be examined for its herbicidal or insecticidal properties, contributing to the development of new, more effective agrochemicals .

Wirkmechanismus

Eigenschaften

IUPAC Name |

6-methoxy-N-[2-(2-methoxyphenyl)ethyl]pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-20-13-6-4-3-5-11(13)9-10-16-15(19)12-7-8-14(21-2)18-17-12/h3-8H,9-10H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDNQOBPFOQNCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C(=O)NCCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2902270.png)

![5-(2-Methylphenyl)-2-{4-[(4-methylpiperidin-1-yl)carbonyl]phenoxy}pyrimidine](/img/structure/B2902271.png)

![5-(3,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2902273.png)

![3-(Methoxymethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2902274.png)

![5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2902275.png)

![3-(4-methoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2902290.png)